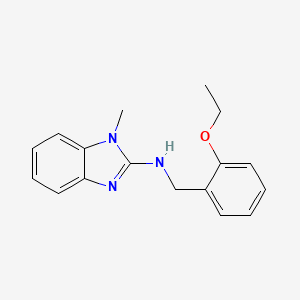
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol, also known as PPN, is a chemical compound that has been studied extensively for its potential applications in various scientific fields. This compound has a unique structure that makes it a promising candidate for use in research related to biochemistry, pharmacology, and materials science. In
Scientific Research Applications
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been studied for its potential applications in various scientific fields such as biochemistry, pharmacology, and materials science. In biochemistry, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been used as a fluorescent probe to study the binding of proteins and nucleic acids. In pharmacology, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. In materials science, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials.
Mechanism of Action
The mechanism of action of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. In biochemistry, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to bind to DNA and RNA, affecting their structure and function. In pharmacology, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have various biochemical and physiological effects. In biochemistry, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to induce changes in the structure and function of DNA and RNA, affecting gene expression and protein synthesis. In pharmacology, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. In materials science, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has been shown to have unique optical and electronic properties, making it a promising candidate for use in various applications such as sensors and electronic devices.
Advantages and Limitations for Lab Experiments
2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has several advantages for use in lab experiments, such as its fluorescent properties, which make it a useful probe for studying the binding of proteins and nucleic acids. It also has anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. However, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has several limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol. In biochemistry, further studies could be conducted to better understand the interaction of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol with DNA and RNA, and its effects on gene expression and protein synthesis. In pharmacology, further studies could be conducted to explore the potential use of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol as a drug candidate for treating inflammation and tumors. In materials science, further studies could be conducted to explore the potential use of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol as a building block for the synthesis of new functional materials with unique optical and electronic properties. Overall, 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol has great potential for use in various scientific fields and further research is needed to fully understand its properties and potential applications.
Synthesis Methods
The synthesis of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol involves the reaction of 2-hydroxy-1-naphthaldehyde with 5-phenyl-1H-pyrazole-3-carboxylic acid hydrazide in the presence of a base such as sodium hydroxide. The resulting product is then purified using various methods such as recrystallization or column chromatography. The yield of 2-(5-phenyl-1H-pyrazol-3-yl)-1-naphthol can vary depending on the reaction conditions used.
properties
IUPAC Name |
2-(3-phenyl-1H-pyrazol-5-yl)naphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O/c22-19-15-9-5-4-6-13(15)10-11-16(19)18-12-17(20-21-18)14-7-2-1-3-8-14/h1-12,22H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPAMSRKDJYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenyl-1H-pyrazol-3-yl)naphthalen-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5804275.png)
![N'-[(2-biphenylylcarbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5804283.png)


acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)

![N-allyl-2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5804315.png)
![4-chloro-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5804316.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5804318.png)
![N'-[(2-methyl-3-nitrobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5804330.png)